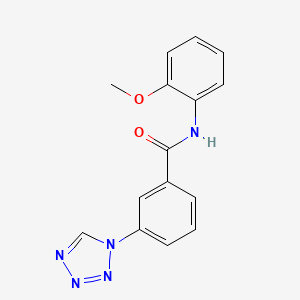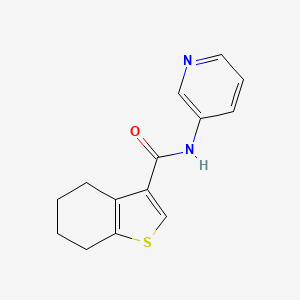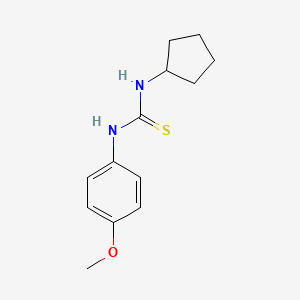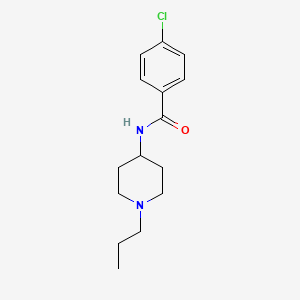
N-(2-methoxyphenyl)-3-(1H-tetrazol-1-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-methoxyphenyl)-3-(1H-tetrazol-1-yl)benzamide, also known as TAK-659, is a small molecule inhibitor that has been extensively studied for its potential use in treating various diseases. It is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a crucial role in the activation of B cells and the production of antibodies. In
作用機序
N-(2-methoxyphenyl)-3-(1H-tetrazol-1-yl)benzamide selectively inhibits BTK, which is a key mediator of B cell receptor signaling. BTK plays a crucial role in the activation of B cells and the production of antibodies. Inhibition of BTK by this compound leads to the suppression of B cell activation and proliferation, thereby reducing the production of antibodies.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It inhibits BTK phosphorylation and downstream signaling, leading to the suppression of B cell activation and proliferation. It also reduces the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and inhibits the migration of immune cells to sites of inflammation.
実験室実験の利点と制限
One of the main advantages of N-(2-methoxyphenyl)-3-(1H-tetrazol-1-yl)benzamide is its selectivity for BTK, which reduces the risk of off-target effects. It also has good bioavailability and pharmacokinetics, making it suitable for oral administration. However, this compound has some limitations for lab experiments, such as its low solubility in water and its potential for metabolic instability.
将来の方向性
There are several future directions for the study of N-(2-methoxyphenyl)-3-(1H-tetrazol-1-yl)benzamide. One area of research is the development of combination therapies that target multiple signaling pathways in cancer cells. Another area of research is the use of this compound in combination with immunotherapy agents to enhance the immune response against cancer cells. Additionally, the potential use of this compound in treating autoimmune diseases and inflammatory disorders is also an area of active research.
合成法
The synthesis of N-(2-methoxyphenyl)-3-(1H-tetrazol-1-yl)benzamide involves a multi-step process that starts with the reaction of 2-methoxyaniline with 4-nitrobenzoyl chloride in the presence of a base to form 2-methoxy-N-(4-nitrobenzoyl)aniline. This intermediate is then reacted with sodium azide to form 2-methoxy-N-(4-nitrobenzoyl)-N-(1H-tetrazol-1-yl)aniline. Finally, the nitro group is reduced to an amino group using palladium on carbon in the presence of hydrogen gas, resulting in the formation of this compound.
科学的研究の応用
N-(2-methoxyphenyl)-3-(1H-tetrazol-1-yl)benzamide has been extensively studied for its potential use in treating various diseases, including B-cell malignancies, autoimmune diseases, and inflammatory disorders. In preclinical studies, this compound has shown promising results in inhibiting BTK and reducing the proliferation of cancer cells. In addition, it has also been shown to reduce inflammation and improve disease symptoms in animal models of autoimmune diseases.
特性
IUPAC Name |
N-(2-methoxyphenyl)-3-(tetrazol-1-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N5O2/c1-22-14-8-3-2-7-13(14)17-15(21)11-5-4-6-12(9-11)20-10-16-18-19-20/h2-10H,1H3,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWIRGYAXWDJIDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C2=CC(=CC=C2)N3C=NN=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![isobutyl [5-(2-thienylmethyl)-1,3,4-thiadiazol-2-yl]carbamate](/img/structure/B5887539.png)

![3-[2-(2,3-dichlorophenoxy)ethyl]-5,5-dimethyl-2,4-imidazolidinedione](/img/structure/B5887541.png)
![N-(4-{[2-(3,4-dimethylphenoxy)acetyl]amino}phenyl)propanamide](/img/structure/B5887547.png)
![4-{[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]amino}benzoic acid](/img/structure/B5887559.png)
![3-(4-ethylphenyl)-5,6-dimethyl-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B5887565.png)
![ethyl 5-acetyl-4-methyl-2-[(3-pyridinylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B5887576.png)



![3-{4-[(cyclohexylamino)sulfonyl]phenyl}propanoic acid](/img/structure/B5887593.png)
![1-methyl-5-phenyl-3,7-diazabicyclo[3.3.1]nonan-9-one](/img/structure/B5887603.png)

![2-{[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-phenylacetamide](/img/structure/B5887614.png)